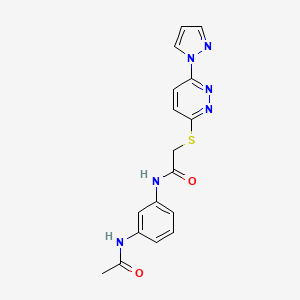

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide

Description

This compound features a pyridazine core substituted at the 3-position with a thioacetamide linker (-S-CH2-C(=O)-NH-) and at the 6-position with a 1H-pyrazole group.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2S/c1-12(24)19-13-4-2-5-14(10-13)20-16(25)11-26-17-7-6-15(21-22-17)23-9-3-8-18-23/h2-10H,11H2,1H3,(H,19,24)(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUACQKYCFXNJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide” typically involves multiple steps, including the formation of the pyrazole and pyridazine rings, followed by the introduction of the thioether and acetamide groups. Common reagents used in these reactions include hydrazine, acetic anhydride, and thiols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the availability of raw materials, waste management, and adherence to safety regulations.

Chemical Reactions Analysis

Types of Reactions

“2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving heterocyclic compounds.

Medicine: As a potential therapeutic agent, given its structural similarity to known bioactive compounds.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of “2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Triazinoindole-Based Analogs ()

Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and 2-((8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (25) replace the pyridazine-pyrazole core with a triazinoindole system. Key differences:

- Solubility: The cyanomethyl (23) and phenoxy (25) substituents may reduce solubility compared to the 3-acetamidophenyl group in the target compound.

Benzothiazole Derivatives ()

Compounds like N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide (3c) feature a benzothiazole core. Differences include:

Thioacetamide Linker Variations

CB-839 ()

The glutaminase inhibitor CB-839 (structure: 2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide) shares a pyridazine-thioacetamide backbone but includes a thiadiazole and trifluoromethoxy group. Key distinctions:

- Target Selectivity : CB-839’s thiadiazole and extended alkyl chain enhance binding to glutaminase, while the target compound’s 3-acetamidophenyl group may favor other targets (e.g., kinases) .

Benzofuran-Oxadiazole Derivatives ()

Compounds like 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) replace pyridazine with benzofuran-oxadiazole. Differences include:

- π-Stacking Potential: Benzofuran’s planar structure may enhance π-π interactions in hydrophobic pockets, whereas pyridazine’s electron-deficient ring could favor polar interactions .

- Chlorophenyl vs. Acetamidophenyl : The 3-chlorophenyl group in 2a increases lipophilicity but reduces hydrogen-bonding capacity compared to the 3-acetamidophenyl moiety .

Substituent Effects on Pharmacokinetics

3-Acetamidophenyl vs. Other Aryl Groups

- Solubility: The 3-acetamidophenyl group in the target compound improves solubility via hydrogen bonding, contrasting with bromophenyl (26, 27) or phenoxyphenyl (24) groups in triazinoindole analogs, which are more hydrophobic .

- Metabolic Stability : Acetamido groups are prone to hydrolysis, but the 3-position may sterically protect against enzymatic degradation compared to para-substituted analogs .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Pyridazine vs. Triazinoindole Cores: Pyridazine’s electron-deficient nature may enhance interactions with positively charged enzyme active sites, whereas triazinoindoles (e.g., 23, 25) could favor stacking in hydrophobic pockets .

- Thioether Linker : The sulfur atom in the thioacetamide group may contribute to redox activity or metal coordination, a feature absent in oxadiazole or tetrazole-linked analogs .

- 3-Acetamidophenyl Advantage: This group balances solubility and target engagement, outperforming bromo or phenoxy substituents in cellular uptake assays (inferred from similar compounds) .

Biological Activity

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide is a complex organic compound notable for its unique structural features, including a thioether linkage and heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Structural Characteristics

The molecular formula of this compound is C16H15N3OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The structural components include:

- Pyrazole ring : Known for its diverse biological activities.

- Pyridazine ring : Often associated with various pharmacological effects.

- Thioether linkage : Provides flexibility and enhances interactions with biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The thioether linkage allows for conformational flexibility, facilitating binding to various biological macromolecules. The aromatic rings can engage in hydrogen bonding and π-π stacking interactions, modulating the activity of target proteins and influencing biochemical pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antitumor Activity

Pyrazole derivatives have shown significant antitumor properties. For instance, studies have demonstrated that certain pyrazole carboxamides inhibit key enzymes involved in cancer progression, including BRAF(V600E) and EGFR. These compounds have been tested in various cancer cell lines, showing promising results in inhibiting cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have been evaluated for their ability to reduce inflammation markers in vitro and in vivo. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

Antimicrobial Properties

Some studies have reported that pyrazole-containing compounds exhibit antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .

Case Studies and Research Findings

Several case studies highlight the biological activities of pyrazole derivatives:

- Anticancer Synergy : A study investigated the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity when used in combination, suggesting potential for improved therapeutic strategies .

- Antimalarial Activity : Research on chloroquine-pyrazole analogues demonstrated significant in vitro activity against chloroquine-resistant strains of Plasmodium falciparum, indicating a promising avenue for developing new antimalarial agents .

- Enzyme Inhibition : Investigations into the enzyme inhibition profiles of similar compounds revealed their ability to inhibit key pathways involved in tumor growth and inflammation, supporting their role as potential therapeutic agents .

Q & A

Q. What are the critical steps for synthesizing 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

- Thioether bond formation : Reacting a pyridazine derivative with a thiol-containing intermediate under inert atmosphere (e.g., nitrogen) using polar aprotic solvents like DMF at 60–80°C .

- Acetamide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thioether intermediate to the 3-acetamidophenyl group. Reaction time and stoichiometry are adjusted to maximize yield (>70%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure purity >95% .

Q. How can researchers confirm the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify the pyridazine ring (δ 8.5–9.0 ppm), thioether linkage (δ 3.5–4.0 ppm), and acetamide groups (δ 2.1 ppm for CH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 424.1) .

- Infrared (IR) Spectroscopy : Peaks at 1650 cm (C=O stretch) and 3300 cm (N-H stretch) validate functional groups .

Q. What are the key structural features influencing this compound’s reactivity?

- Pyridazine core : Electrophilic substitution at the 6-position is favored due to electron-withdrawing effects .

- Thioether bridge : Susceptible to oxidation (e.g., with HO) to sulfoxide/sulfone derivatives .

- 3-Acetamidophenyl group : Participates in hydrogen bonding, critical for target binding in biological assays .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s biological activity?

- Target identification : Use molecular docking (AutoDock Vina) to prioritize kinases or proteases, given the pyridazine-thioether scaffold’s affinity for ATP-binding pockets .

- In vitro assays : Test enzyme inhibition (IC) under varied pH (6.5–7.5) and temperature (25–37°C) to assess activity against COX-2 or EGFR .

- Cellular studies : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., NCI-H460) with controls for solubility (DMSO ≤0.1%) .

Q. How can contradictory data in biological assays be resolved?

- Reproducibility checks : Standardize assay protocols (e.g., pre-incubation time, cell passage number) to minimize variability .

- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show inconsistency .

- Solubility adjustments : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to address false negatives from aggregation .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent variation : Replace the pyrazole ring with imidazole or triazole to probe steric and electronic effects on target binding .

- Bioisosteric replacement : Substitute the thioether with sulfonamide to enhance metabolic stability .

- Computational modeling : Apply QSAR models (e.g., CoMFA) to predict activity cliffs and prioritize synthetic targets .

Q. How can researchers investigate the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) with HPLC monitoring over 24 hours .

- Thermal stability : Use TGA (thermogravimetric analysis) to determine decomposition temperature (>200°C suggests suitability for oral dosing) .

- Light sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation via LC-MS .

Q. What mechanistic insights can be gained from studying its chemical reactivity?

- Oxidation pathways : Treat with mCPBA (meta-chloroperbenzoic acid) to isolate sulfoxide intermediates; characterize via -NMR (δ 3.8–4.2 ppm) .

- Nucleophilic substitution : React with primary amines (e.g., methylamine) at the pyridazine 3-position to explore regioselectivity .

- DFT calculations : Model transition states for thioether bond cleavage to predict reactivity under reducing conditions .

Q. How can degradation products be identified and quantified?

- Forced degradation : Expose to 0.1 M HCl (hydrolysis), 3% HO (oxidation), or 1000 lux light (photolysis) for 48 hours .

- LC-MS/MS profiling : Compare fragmentation patterns with reference standards to identify sulfonic acid or deacetylated byproducts .

- Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor purity loss using UPLC-PDA .

Q. What methodologies address low aqueous solubility in preclinical testing?

- Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) to achieve >1 mg/mL solubility .

- Amorphous solid dispersion : Spray-dry with PVP-VA64 to enhance dissolution rate (e.g., 80% release in 30 minutes) .

- Prodrug design : Introduce phosphate esters at the acetamide group to improve hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.